Epitranscriptomic researchers face a critical challenge: common N6-methyladenosine (m6A) analogs lack target selectivity, confounding AKT pathway studies. N6,N6-Dimethyladenosine directly addresses this gap as a defined AKT phosphorylation inhibitor with selective cytotoxicity toward malignant cells while sparing normal cells.
- AKT inhibition with IC50 = 0.5 µg/mL against L1210 leukemia cells; validated benchmark for analog screening
- Metabolized via the ADK/ADAL detoxification pathway; phosphorylated m6,6AMP exerts unique AMPK allosteric effects
- FTO-demethylase-resistant, enabling clean mechanistic discrimination from m6A and m6Am
Supplied with full COA/HPLC documentation; stable at -20°C for 3 years. For research use only.
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
CAS No.2620-62-4
Cat. No.B014600
⚠ Attention: For research use only. Not for human or veterinary use.
N6-Dimethyladenosine: More Than a Methylated Adenosine
N6,N6-Dimethyladenosine (m6,6A) is a naturally occurring, modified ribonucleoside characterized by two methyl groups on the N6 position of the adenine base, distinguishing it from mono-methylated analogs like N6-methyladenosine (m6A) [1]. It was first identified in the tRNA of *Mycobacterium bovis* BCG and is found in various RNA species, including rRNA and mRNA . Unlike the more abundant internal mRNA modification m6A, or the cap-adjacent N6,2'-O-dimethyladenosine (m6Am), m6,6A represents a distinct chemical entity with unique biological processing and functional consequences [2]. This compound is an endogenous A3 adenosine receptor ligand and an inhibitor of AKT signaling, with documented antitumor activity [3]. Its unique structure underpins differential recognition by key metabolic enzymes and results in a specific toxicity profile, making it a critical tool for dissecting epitranscriptomic pathways and evaluating novel therapeutic strategies, and not a substitute for other adenosine analogs.
EpitranscriptomicsNaturally occurring modified nucleoside for RNA modification and metabolism studies
Kinase signalingReported AKT pathway inhibitor for cancer signaling and target engagement research
Metabolic substrateDistinct ADK/ADAL substrate; not a substrate for FTO demethylase, enabling specific pathway tracing
[1] MODOMICS: a database of RNA modification pathways. 2021 update. Nucleic Acids Research, 2021, 49(D1), D1349-D1355. View Source
[2] Mauer, J., et al. Reversible methylation of m6Am in the 5′ cap controls mRNA stability. Nature, 2017, 541(7637), 371-375. View Source
[3] Vaden, R.M., et al. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine Drugs, 2017, 15(3), 75. View Source
N6-Dimethyladenosine vs. Adenosine Analog Substitution
While adenosine and its N6-substituted analogs share a common purine nucleoside scaffold, their biological activities and metabolic fates diverge sharply. The presence and nature of the N6 substitution dictate substrate specificity for critical enzymes like adenosine kinase (ADK) and adenosine deaminase-like protein (ADAL), leading to distinct metabolic products [1]. For instance, the dimethylated m6,6A is sequentially metabolized alongside m6A and i6A, but the accumulation of its phosphorylated form (m6,6AMP) exerts unique allosteric effects on AMPK, a key metabolic regulator [1]. Furthermore, the substitution pattern dramatically alters pharmacological properties. Unmodified adenosine is a potent, broad-spectrum agonist, whereas N6,N6-dimethyladenosine exhibits a more restricted profile, including selective cytotoxicity for malignant cells and distinct kinase inhibition (e.g., AKT) not observed with all analogs [2][3]. Even compared to its closest relative, m6A, m6,6A demonstrates differential stability and does not serve as a substrate for the demethylase FTO, which preferentially targets m6Am and m6A [4]. Therefore, substituting N6,N6-dimethyladenosine with a 'similar' nucleoside in an experiment would fundamentally alter the biological readout and lead to incorrect mechanistic conclusions.
Substrate specificityAdenosine or m6A substitution may alter ADK/ADAL metabolic fate and product profile
AMPK regulationAccumulation of phosphorylated m6,6AMP uniquely allosterically regulates AMPK; other analogs may not produce this effect
Demethylase resistanceResistant to FTO demethylation, unlike m6A/m6Am; substitution could confound epitranscriptomic readouts
[1] Ogawa, A., et al. Adenosine kinase and ADAL coordinate detoxification of modified adenosines to safeguard metabolism. Cell, 2025, S0092-8674(25)00863-3. View Source
[2] Trewyn, R.W. and Kerr, S.J. Cytotoxicity of N6-substituted adenosine analogs to cultured trophoblastic tumor cells. Biochemical Pharmacology, 1979, 28(5), 607-612. View Source
[3] Vaden, R.M., et al. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine Drugs, 2017, 15(3), 75. View Source
[4] Mauer, J., et al. Reversible methylation of m6Am in the 5′ cap controls mRNA stability. Nature, 2017, 541(7637), 371-375. View Source
N6-Dimethyladenosine: Comparative Evidence Against Analogs
AKT Signaling Inhibition vs. 8-Chloroadenosine
In a direct head-to-head comparison using non-small cell lung cancer cell lines, N6,N6-dimethyladenosine demonstrated a robust inhibition of AKT phosphorylation, while the comparator analog 8-chloroadenosine elicited only a moderate effect [1]. This differential activity highlights the critical importance of the N6-dimethylamino group for potent AKT pathway engagement.
AKT Inhibition vs 8-Cl-AdoHead-to-head
Reported strong inhibition of AKT phosphorylation vs moderate effect of 8-chloroadenosine
Supports AKT pathway inhibition study fit
Non-small cell lung cancer cell lines; Western blot readout
Non-small cell lung cancer cell lines (Western blot for p-AKT)
Why This Matters
This specific signaling inhibition profile is essential for researchers investigating AKT-dependent pathways in oncology, where a 'moderate' inhibitor like 8-chloroadenosine may not provide the same experimental clarity or potency.
[1] Vaden, R.M., et al. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine Drugs, 2017, 15(3), 75. View Source
Differential Cytotoxicity in Malignant vs. Non-Malignant Cells
A study comparing the effects of N6-substituted adenosine analogs on human cell lines found that both N6-methyladenosine (m6A) and N6,N6-dimethyladenosine (m6,6A) were only cytostatic to non-malignant trophoblastic cells (from placenta or hydatidiform mole) and non-trophoblastic cells (HeLa, Detroit 98). However, at the same concentrations, both compounds were cytotoxic to malignant trophoblastic tumor cell lines (BeWo and JEG-3 human choriocarcinoma) [1]. This study establishes a class-level inference for N6-alkylated adenosines: they exhibit selective toxicity for malignant cells with elevated adenosine kinase activity [1]. A third analog, N6-(Δ2-isopentenyl)adenosine (i6A), was broadly cytotoxic to all cell lines, highlighting the distinct functional consequence of different N6 substitutions [1].
Cytotoxicity SelectivityReported
Cytotoxic to malignant trophoblasts (BeWo, JEG-3); cytostatic to non-malignant controls
Supports malignant cell-model endpoint review
Compared to broadly toxic i6A analog; class-level inference
cancer cell biologyselective toxicityadenosine kinasechoriocarcinoma
Evidence Dimension
Effect on cell viability (Cytostatic vs. Cytotoxic)
Selective (malignant vs. non-malignant) vs. Non-selective
Conditions
Human trophoblastic tumor (BeWo, JEG-3) and non-malignant control cells
Why This Matters
This selective activity profile distinguishes m6,6A from broadly toxic analogs like i6A, making it a more refined tool for studying malignant cell vulnerabilities without confounding, general cytotoxic effects.
cancer cell biologyselective toxicityadenosine kinasechoriocarcinoma
[1] Trewyn, R.W. and Kerr, S.J. Cytotoxicity of N6-substituted adenosine analogs to cultured trophoblastic tumor cells. Biochemical Pharmacology, 1979, 28(5), 607-612. View Source
Antiproliferative Activity vs. Carboxylate Analogs
N6,N6-Dimethyladenosine (m6,6A) inhibits the proliferation of L1210 murine leukemia cells in vitro with an IC50 of 0.5 µg/mL . While this establishes baseline antiproliferative activity, a separate study demonstrated that synthetic carboxylate analogs of m6,6A, modified with fatty acids at the ribose 2', 3', or 5' positions, exhibited cytotoxicity in vitro that was comparable to, or in vivo efficacy that was several times better than, the parent compound [1]. This body of evidence confirms that the N6,N6-dimethyladenosine scaffold is a validated starting point for medicinal chemistry, and its own intrinsic activity serves as a crucial benchmark for evaluating the efficacy of novel synthetic derivatives.
Antiproliferative IC50Reported
IC50 = 0.5 µg/mL against L1210 murine leukemia cells
Provides benchmark activity for analog development
Carboxylate analogs showed comparable in vitro effect
N6,N6-dimethyladenosine carboxylate analogs (comparable in vitro)
Quantified Difference
Comparable in vitro
Conditions
L1210 murine leukemia cell line
Why This Matters
The defined IC50 value provides a critical, quantitative benchmark for quality control and for researchers developing or evaluating next-generation analogs, ensuring that new compounds meet or exceed the established activity of the parent molecule.
[1] Syntheses and Antitumor Activities of N6, N6-Dimethyladenosine Carboxylate Analogues. Chemical and Pharmaceutical Bulletin, 1989, 37(10), 2828-2831. View Source
Alkaline Hydrolysis Stability vs. N6-Methyladenosine
The dimethylation of the N6 position confers enhanced chemical stability. N6,N6-Dimethyladenosine (m6,6A) within an RNA context is resistant to alkaline hydrolysis under conditions (pH 10, 50°C) that cause degradation of its mono-methylated counterpart, N6-methyladenosine (m6A) . This differential stability is attributed to the altered electronic and steric properties of the exocyclic amine, which make it less susceptible to base-catalyzed cleavage.
Alkaline Hydrolysis StabilityData to verify
Resistant to degradation at pH 10, 50°C; m6A degrades under same conditions
For researchers working with RNA or developing nucleic acid-based therapeutics, this enhanced hydrolytic stability is a critical design consideration. It allows for experiments or formulations where m6A would be chemically labile, making m6,6A the appropriate choice for ensuring experimental integrity.
N6-Dimethyladenosine: Validated Research Applications
AKT-Dependent Oncogenic Signaling Pathways
This compound is a key tool for dissecting the role of the AKT signaling pathway in cancer cell proliferation and survival. Its demonstrated ability to strongly inhibit AKT phosphorylation, in contrast to the weaker effect of analogs like 8-chloroadenosine, makes it ideal for generating clean, interpretable data on pathway inhibition [1]. Researchers can use it to validate AKT as a target in specific cancer models (e.g., non-small cell lung cancer) and to identify downstream effectors of AKT signaling.
Selective Toxicity in ADK-Expressing Malignancies
N6,N6-Dimethyladenosine is a powerful tool for studying the link between elevated adenosine kinase (ADK) activity and selective drug sensitivity in cancer. The established finding that m6,6A is cytotoxic to malignant trophoblasts (BeWo, JEG-3) while only cytostatic to normal cells provides a defined experimental system [2]. This enables investigations into the mechanisms of selective nucleoside analog toxicity, biomarker discovery for patient stratification, and the development of prodrug strategies that exploit this metabolic vulnerability.
Metabolic Fate and Detoxification of Modified Nucleosides
As a naturally occurring RNA modification, N6,N6-Dimethyladenosine serves as an essential substrate for mapping the recently discovered ADK/ADAL detoxification pathway [3]. The accumulation of its phosphorylated form (m6,6AMP) and its allosteric inhibition of AMPK provide a direct link between RNA catabolism and cellular energy homeostasis. This compound is therefore crucial for studies on the fundamental biology of RNA turnover, the pathophysiology of metabolic diseases linked to ADK deficiency, and the impact of RNA modifications on cell metabolism.
Quality Control Benchmark for Adenosine-Based Antitumor Agents
The established in vitro antiproliferative activity of N6,N6-Dimethyladenosine (IC50 = 0.5 µg/mL against L1210 cells) provides a well-defined, quantitative reference point . Medicinal chemistry groups and biotech companies can use this compound as a standard 'parent' control when evaluating the efficacy of newly synthesized N6,N6-dimethyladenosine analogs or other purine nucleoside derivatives. Its activity serves as a benchmark to determine if a new derivative offers a meaningful improvement in potency.
Application
Selection Property
Validation Focus
AKT-dependent signaling studies
AKT phosphorylation inhibition profile
Pathway target engagement in model
ADK-expressing malignancy cell models
Selective cytotoxicity in malignant vs non-malignant cells
Cell-model endpoint review
Modified nucleoside metabolism studies
ADK/ADAL substrate specificity and AMPK allosteric modulation
Metabolic fate and signaling impact
Adenosine analog development benchmark
Reported antiproliferative benchmark activity
Comparative potency assessment against parent compound
[1] Vaden, R.M., et al. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine Drugs, 2017, 15(3), 75. View Source
[2] Trewyn, R.W. and Kerr, S.J. Cytotoxicity of N6-substituted adenosine analogs to cultured trophoblastic tumor cells. Biochemical Pharmacology, 1979, 28(5), 607-612. View Source
[3] Ogawa, A., et al. Adenosine kinase and ADAL coordinate detoxification of modified adenosines to safeguard metabolism. Cell, 2025, S0092-8674(25)00863-3. View Source
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